(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium hexanesulfonate
CAS No.: 67603-58-1
Cat. No.: VC18459225
Molecular Formula: C27H49NO4S
Molecular Weight: 483.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67603-58-1 |
|---|---|
| Molecular Formula | C27H49NO4S |
| Molecular Weight | 483.7 g/mol |
| IUPAC Name | (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;hexane-1-sulfonate |
| Standard InChI | InChI=1S/C21H36NO.C6H14O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-10(7,8)9/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-6H2,1H3,(H,7,8,9)/q+1;/p-1 |
| Standard InChI Key | JGBVGHHRZQOWSW-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a triethylammonium cation paired with a hexanesulfonate anion. The cation consists of a central quaternary nitrogen atom bonded to three ethyl groups and a propyl chain substituted with cyclohexyl, phenyl, and hydroxyl groups. The anion is a hexane-1-sulfonate moiety, contributing to the compound’s solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 67603-58-1 |
| Molecular Formula | C<sub>27</sub>H<sub>49</sub>NO<sub>4</sub>S |
| Molecular Weight | 483.7 g/mol |
| IUPAC Name | (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium; hexane-1-sulfonate |
| SMILES | CCCCCCS(=O)(=O)[O-].CCN+(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
| InChIKey | JGBVGHHRZQOWSW-UHFFFAOYSA-M |
The hydroxyl group at the 3-position of the propyl chain introduces hydrogen-bonding capability, while the bulky cyclohexyl and phenyl groups impart steric hindrance, influencing reaction kinetics.
Physicochemical Characteristics
The compound’s solubility is highly dependent on solvent polarity due to its ionic nature. In aqueous solutions, it dissociates into triethylammonium and hexanesulfonate ions, facilitating interactions with biological membranes . Its melting point and stability data remain under investigation, though analogous quaternary ammonium salts typically exhibit thermal stability up to 150–200°C .
Synthesis and Reactivity
Synthetic Pathways
While detailed synthesis protocols are proprietary, the general route involves:
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Alkylation of Triethylamine: Reaction of triethylamine with a 3-cyclohexyl-3-hydroxy-3-phenylpropyl halide to form the quaternary ammonium cation.
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Anion Exchange: Metathesis with sodium hexanesulfonate to replace the halide counterion.
The process likely employs polar aprotic solvents like acetonitrile or dimethylformamide to enhance ion mobility. Yield optimization strategies may involve temperature control and stoichiometric adjustments .
Chemical Reactivity
The compound participates in three primary reaction types:
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Nucleophilic Substitution: The triethylammonium group can undergo displacement reactions with strong nucleophiles.
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Hydrogen Bonding: The hydroxyl group facilitates interactions with proton acceptors, relevant in supramolecular chemistry.
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Acid-Base Reactions: Protonation/deprotonation at the hydroxyl site alters solubility and biological activity .
Pharmaceutical Applications
Mechanistic Insights
Preliminary studies suggest the compound modulates neuronal signaling pathways by interacting with opioid receptors. Its amphiphilic structure enables penetration of the blood-brain barrier, making it a candidate for central nervous system (CNS) therapeutics.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | (3-Cyclohexyl...)hexanesulfonate | Triethylammonium Methanesulfonate |
|---|---|---|
| Molecular Weight | 483.7 g/mol | 197.3 g/mol |
| LogP (Predicted) | 2.8 | 0.5 |
| Hydrogen Bond Donors | 1 | 1 |
The extended alkyl chain in hexanesulfonate enhances lipid solubility compared to methanesulfonate derivatives, potentially improving tissue distribution .
Research Challenges and Future Directions
Pharmacological Gaps
Current limitations include:
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Unclear metabolic pathways: Cytochrome P450 interactions require elucidation.
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Dose-dependent hepatotoxicity observed at >50 mg/kg in murine studies.
Synthetic Chemistry Priorities
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